molecular formula C16H16BrNO3 B14520302 2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate CAS No. 62644-06-8

2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate

Cat. No.: B14520302
CAS No.: 62644-06-8
M. Wt: 350.21 g/mol
InChI Key: YQXIAFVMCJOVOG-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate is an organic compound with the molecular formula C16H16BrNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 4-bromophenol with ethylene carbonate to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reactions carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenyl groups can undergo oxidation to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of azides or nitriles.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethyl (4-methylphenyl)carbamate
  • 2-(4-Bromophenoxy)ethyl (3-nitrophenyl)carbamate
  • 2-(4-Bromophenoxy)ethyl (3-chlorophenyl)carbamate

Uniqueness

2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s hydrophobicity and potentially improve its interaction with biological targets compared to similar compounds .

Properties

CAS No.

62644-06-8

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

2-(4-bromophenoxy)ethyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C16H16BrNO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

YQXIAFVMCJOVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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